3-fluoro-N-(3-methylpentan-2-yl)aniline
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Overview
Description
3-fluoro-N-(3-methylpentan-2-yl)aniline is an organic compound with the molecular formula C12H18FN It is a fluorinated aniline derivative, which means it contains a benzene ring with an amino group (NH2) and a fluorine atom attached to it
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-(3-methylpentan-2-yl)aniline typically involves the following steps:
Fluorination: Introduction of the fluorine atom into the benzene ring. This can be achieved through electrophilic fluorination using reagents such as Selectfluor.
Amination: Introduction of the amino group. This can be done through nucleophilic substitution reactions where an amine group replaces a leaving group on the benzene ring.
Alkylation: Introduction of the 3-methylpentan-2-yl group. This can be achieved through Friedel-Crafts alkylation using an alkyl halide and a Lewis acid catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Reagents such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Corresponding amines.
Substitution: Compounds with different functional groups replacing the fluorine atom.
Scientific Research Applications
3-fluoro-N-(3-methylpentan-2-yl)aniline has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential drug candidate due to its unique structural features.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-fluoro-N-(3-methylpentan-2-yl)aniline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The fluorine atom can enhance the compound’s binding affinity and metabolic stability, making it a valuable scaffold for drug design.
Comparison with Similar Compounds
Similar Compounds
3-methyl-N-(2-methylpentan-2-yl)aniline: Similar structure but lacks the fluorine atom.
4-fluoro-N-(2,4,4-trimethylpentan-2-yl)aniline: Similar structure with a different alkyl group.
Uniqueness
3-fluoro-N-(3-methylpentan-2-yl)aniline is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H18FN |
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Molecular Weight |
195.28 g/mol |
IUPAC Name |
3-fluoro-N-(3-methylpentan-2-yl)aniline |
InChI |
InChI=1S/C12H18FN/c1-4-9(2)10(3)14-12-7-5-6-11(13)8-12/h5-10,14H,4H2,1-3H3 |
InChI Key |
DKTZLXQPLCNKHK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C)NC1=CC(=CC=C1)F |
Origin of Product |
United States |
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